5-Amino-2-methylpyrimidine-4,6-diol
Overview
Description
5-Amino-2-methylpyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, have shown inhibitory effects on immune-activated nitric oxide production
Mode of Action
The exact mode of action of 5-Amino-2-methylpyrimidine-4,6-diol is currently unknown .
Biochemical Pathways
Given the potential inhibitory effects on nitric oxide production, it is possible that the compound may affect pathways related to immune response
Result of Action
Based on the potential inhibitory effects on nitric oxide production, it can be inferred that the compound may have an impact on cellular processes related to immune response .
Action Environment
It is known that the compound is stable under normal temperature and pressure , and should be stored in a cool, dry place
Biochemical Analysis
Biochemical Properties
5-Amino-2-methylpyrimidine-4,6-diol participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The compound’s interaction with enzymes such as dihydrofolate reductase (DHFR) and its potential role as an inhibitor in various biochemical pathways highlight its significance in biochemical research .
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the production of nitric oxide in immune cells, which suggests its potential role in regulating inflammatory responses . Additionally, its impact on gene expression and cellular metabolism could be explored further to understand its broader implications in cellular biology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as dihydrofolate reductase (DHFR), leading to enzyme inhibition . This interaction can result in changes in gene expression and cellular function. The compound’s ability to inhibit nitric oxide production further supports its role in modulating biochemical pathways at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as inhibiting nitric oxide production without causing toxicity . At higher doses, it could potentially lead to adverse effects or toxicity. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic implications
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methylpyrimidine-4,6-diol typically involves the condensation of malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized to ensure high yields and purity of the final product. Another method involves the use of Vilsmeier–Haack–Arnold reagent, followed by deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to ensure cost-effective and high-yield production.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methylpyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Oxo-pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-methylpyrimidine-4,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of nitric oxide production in immune cells.
Medicine: Explored for antiviral properties, particularly against herpes and pox viruses.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the methyl group at position 2.
2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.
Uniqueness
5-Amino-2-methylpyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide production and potential antiviral activity set it apart from other pyrimidine derivatives .
Properties
IUPAC Name |
5-amino-4-hydroxy-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-7-4(9)3(6)5(10)8-2/h6H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICLTNFWMVEECR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251588 | |
Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98797-08-1 | |
Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98797-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-6-hydroxy-2-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Pyrimidinone, 5-amino-6-hydroxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.